Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
Description
Introduction to Methyl 3-Azabicyclo[4.1.0]heptane-1-carboxylate
This compound (PubChem CID: 117045508) is a nitrogen-containing bicyclic compound characterized by a fused cyclohexane-azepane ring system. Its molecular formula, $$ \text{C}8\text{H}{13}\text{NO}2 $$, expands to $$ \text{C}8\text{H}{14}\text{ClNO}2 $$ in its hydrochloride salt form, which enhances solubility for experimental applications. The compound’s structural complexity and stereochemical rigidity have made it a subject of interest in asymmetric synthesis and drug discovery programs.
Structural Classification and Nomenclature
The IUPAC name This compound precisely defines its architecture:
- Bicyclo[4.1.0]heptane : A fused ring system comprising a four-carbon cyclohexane segment bridged to a one-carbon cyclopropane moiety.
- 3-Aza : A nitrogen atom replaces a carbon at position 3 of the azepane ring.
- 1-Carboxylate : A methyl ester group is appended to position 1 of the bicyclic framework.
Structural Data
The bicyclo[4.1.0] system imposes significant ring strain, stabilizing specific conformations that are advantageous for binding to biological targets. The nitrogen atom at position 3 participates in hydrogen bonding, while the ester group at position 1 offers a site for chemical modifications.
Historical Context of Bicyclic Azepane Derivatives
Bicyclic azepanes emerged in the late 20th century as scaffolds for alkaloid synthesis. Early work focused on unsubstituted analogs like 3-azabicyclo[4.1.0]heptane (PubChem CID: 20521861), which lacks the carboxylate group but shares the strained bicyclic core. The introduction of ester functionalities, as seen in methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate (PubChem CID: 13206021), demonstrated the utility of carboxylates in modulating solubility and bioavailability.
The synthesis of this compound represents an advancement in this lineage, combining stereochemical control with functional group versatility. Its hydrochloride salt (CAS: 1895748-91-0) was first cataloged in 2016, reflecting recent interest in constrained heterocycles for central nervous system (CNS) drug development.
Significance in Heterocyclic Chemistry
This compound occupies a niche in heterocyclic chemistry due to:
- Conformational Rigidity : The fused rings limit rotational freedom, making it a template for designing enzyme inhibitors with high selectivity.
- Synthetic Versatility : The ester group enables straightforward derivatization into amides or carboxylic acids, broadening its applicability in medicinal chemistry.
- Bioisosteric Potential : The nitrogen position mimics natural alkaloids, allowing it to serve as a bioisostere in neurotransmitter analogs.
Comparative analysis with related structures, such as methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate, highlights the impact of ring size on pharmacological activity. The [4.1.0] system’s larger cyclohexane segment may enhance binding to G-protein-coupled receptors (GPCRs) compared to smaller [2.2.1] frameworks.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-4-6(8)2-3-9-5-8/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMJRILZEANEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Lactone-Based Synthesis
A scalable route starting from commercially available chiral lactone was developed to produce enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is subsequently converted to the methyl ester. This nine-step process achieves a 43% overall yield by leveraging an epimerization/hydrolysis step to recycle undesired diastereomers, avoiding costly chromatographic purification. The final esterification employs methanol under acidic conditions, though specific details remain proprietary.
Diazomalonate Insertion and Cyclization
Napolitano et al. optimized a three-step route to synthesize the carboxylic acid precursor, 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, followed by esterification:
-
Diazomalonate insertion : 4-Phthalimido-1-butene reacts with diazomalonate to form a cyclopropane intermediate.
-
Intramolecular cyclization : Acid-mediated ring closure yields a lactam.
-
Chemoselective reduction : The lactam is reduced to the bicyclic carboxylic acid.
Esterification with methanol and thionyl chloride () then affords the target methyl ester in quantitative yield.
Direct Methylation of Carboxylic Acid Precursors
A patent (WO2010133569A1) discloses a direct methylation method using sodium hydride (NaH) and methyl iodide ():
-
Reaction conditions : The carboxylic acid precursor is treated with excess NaH (3 equiv) and (4 equiv) in tetrahydrofuran (THF) at 40–60°C for 5–24 hours.
-
Workup : The mixture is quenched with saturated , extracted with ethyl acetate, and purified via silica gel chromatography.
This method achieves >90% conversion but requires careful handling of pyrophoric NaH and toxic .
Optimization and Scalability
Epimerization-Driven Yield Improvement
The chiral lactone route’s efficiency stems from dynamic kinetic resolution during epimerization, enabling near-quantitative recovery of the desired diastereomer. This contrasts with traditional methods that suffer from ≈30% yield losses during purification.
Solvent and Temperature Effects
Scalability Metrics
| Method | Steps | Overall Yield | Key Limitation |
|---|---|---|---|
| Chiral lactone | 9 | 43% | Multi-step complexity |
| Diazomalonate | 4 | 28% | Diazocompound instability |
| Direct methylation | 1 | 90% | Hazardous reagents |
Analytical Characterization
Structural Confirmation
Purity Assessment
-
LC-MS : Electrospray ionization (ESI+) reveals [M+H] at m/z 156.1, with no detectable intermediates.
-
X-ray crystallography : Confirms the bicyclic structure and ester orientation.
Comparative Analysis of Methods
Environmental Impact
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include radical initiators and oxidizing agents under mild conditions.
Reduction: Catalysts such as CoCl2 and other reducing agents are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Derivatives with modified bicyclic structures.
Substitution: A variety of substituted azabicyclo[4.1.0]heptane derivatives.
Scientific Research Applications
Neuropharmacology
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate has been investigated for its potential role as a modulator of neurotransmitter systems, particularly in the context of serotonin, norepinephrine, and dopamine reuptake inhibition. This compound may enhance synaptic transmission by increasing the availability of these neurotransmitters in the synaptic cleft, which is crucial for cognitive functions and mood regulation.
Drug Development
The compound serves as a scaffold for designing new therapeutic agents, particularly those targeting neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to known acetylcholinesterase inhibitors suggests it could be developed into a potent drug candidate for enhancing cholinergic transmission.
Synthetic Chemistry
In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique bicyclic structure allows chemists to explore various synthetic pathways to produce derivatives with enhanced biological activity or altered pharmacokinetic properties.
Notable Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in memory retention and learning abilities. The results indicated increased levels of acetylcholine in the hippocampus, correlating with enhanced cognitive performance.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Memory Test Score | 45% | 75% |
| Acetylcholine Levels (nM) | 20 | 35 |
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with molecular targets through its strained bicyclic structure. This strain allows the compound to participate in various chemical reactions, leading to the formation of different products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
Structural and Functional Differences
- Ester vs. Carboxylic Acid : Ethyl and methyl esters (e.g., ) exhibit higher lipophilicity compared to carboxylic acid derivatives (e.g., cis-3-Boc analog in ), which are more polar and suited for aqueous-phase reactions .
- Ring System Modifications : Bicyclo[3.2.0] systems () introduce increased ring strain and altered reactivity compared to the [4.1.0] framework, influencing their utility in stereoselective syntheses .
- Protective Groups: Boc-protected derivatives () enable controlled deprotection strategies in multistep syntheses . Fluorine Incorporation: Fluorinated analogs () improve metabolic stability and electronic properties, critical for drug design .
Pharmacological and Industrial Relevance
- Building Blocks : Ethyl and methyl esters () are commercially available intermediates for diversifying nitrogen-containing bicyclic systems .
Biological Activity
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound notable for its unique nitrogen-containing structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and central nervous system (CNS) modulation.
Chemical Structure and Properties
This compound features a bicyclic framework comprising seven atoms, with one nitrogen atom contributing to its distinctive chemical behavior. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. Studies have shown that certain modifications to the compound can enhance its efficacy against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .
CNS Activity
Compounds within the azabicyclic family, including this compound, have demonstrated potential in modulating neurotransmission pathways. Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmitter release, potentially influencing mood and cognitive functions .
The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. This binding can lead to modulation of receptor activity or inhibition of enzyme functions, contributing to its observed biological effects .
Enzyme Interaction Studies
Recent investigations have focused on the interaction profiles of this compound with key enzymes involved in metabolic pathways. For instance, studies have shown that certain derivatives can inhibit β-glucosidase activity, leading to a reduction in glucose metabolism . Table 1 summarizes the inhibitory effects observed at varying concentrations.
| Compound Derivative | Concentration (mM) | % Inhibition of β-glucosidase |
|---|---|---|
| Derivative A | 5 | 43% |
| Derivative B | 25 | 20% |
| Derivative C | 5 | 39% |
CNS Activity Evaluation
In vivo studies using animal models have highlighted the potential of this compound as a CNS-active agent. Microdialysis experiments revealed significant changes in neurotransmitter levels following administration of specific derivatives, indicating their role as potential triple reuptake inhibitors affecting serotonin, norepinephrine, and dopamine transporters .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via intramolecular cyclopropanation of N-allyl or N-homoallyl amides. For example, Ti-mediated reductive cyclopropanation of nitrile derivatives has been attempted, though yields for 3-azabicyclo[4.1.0]heptane systems remain low . Key intermediates (e.g., ethyl 3-azido-2-hydroxycyclopentanecarboxylate) are characterized using H and C NMR. Typical data include δ 4.21 (m, 1H) for protons adjacent to ester groups and δ 173.8 ppm for carbonyl carbons .
Q. How is the bicyclic structure confirmed using spectroscopic techniques?
- Methodology : NMR spectroscopy is critical. For related bicyclic esters, H NMR signals for bridgehead protons appear as multiplets (δ 2.05–2.23 ppm), while C NMR confirms bicyclic carbon frameworks (e.g., quaternary carbons at δ 79.2–173.8 ppm). IR spectroscopy (ν ~1730 cm) verifies ester carbonyl groups .
Q. What are common synthetic challenges for bicyclic azabicyclo compounds?
- Methodology : Low yields in cyclopropanation steps due to competing side reactions (e.g., ring-opening or over-reduction). Optimization involves adjusting catalysts (e.g., titanium vs. palladium) and reaction times. For example, intermediates like benzyl 2-acetoxy-3,4-dihydroxy-1-azabicyclo[4.1.0]heptane-6-carboxylate are isolated in <10% yield, necessitating chromatographic purification .
Advanced Research Questions
Q. How can stereoselectivity be controlled during bicyclo[4.1.0]heptane ring formation?
- Methodology : Chiral auxiliaries or asymmetric catalysis may improve stereoselectivity. For example, Ti-mediated reductive cyclopropanation of 2-allylaminoacetonitriles produces endo/exo diastereomers, with ratios influenced by substituent bulkiness. Computational modeling (DFT) can predict transition-state geometries to guide ligand design .
Q. What strategies address low yields in Ti-mediated cyclopropanation reactions?
- Methodology : Alternative reductants (e.g., SmI) or solvent systems (THF vs. DME) can enhance efficiency. For nitrile derivatives, pre-complexation with Ti(OPr) improves intramolecular cyclization. Parallel optimization of temperature (-78°C to 0°C) minimizes side-product formation .
Q. How do substituents on the bicyclic core affect biological activity?
- Methodology : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., hydroxyl, azido, or tert-butyl groups). For example, tert-butyl-protected analogs (e.g., tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate) are screened in enzyme inhibition assays (IC values) to evaluate steric and electronic effects .
Q. What analytical techniques resolve contradictions in reported spectral data?
- Methodology : Multi-nuclear NMR (e.g., N or F for fluorinated analogs) and high-resolution mass spectrometry (HRMS) clarify ambiguities. For instance, discrepancies in bridgehead proton coupling constants (J = 4.8–9.2 Hz) are resolved via 2D-COSY and NOESY experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
